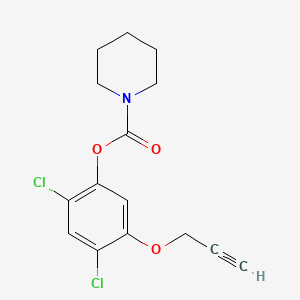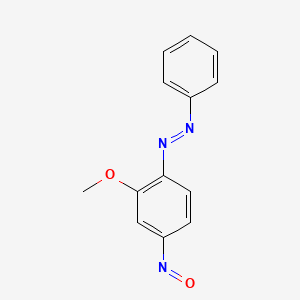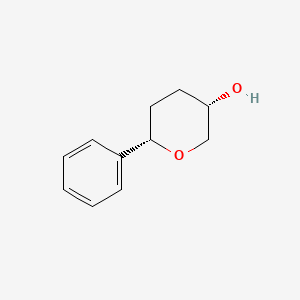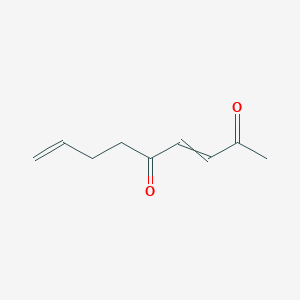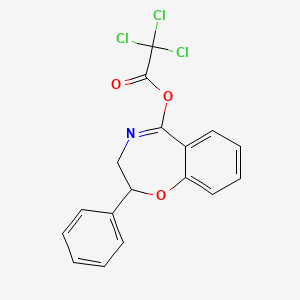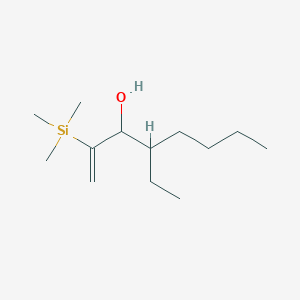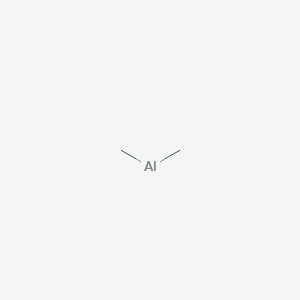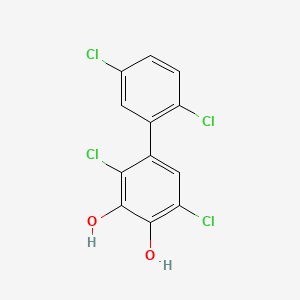
(1,1'-Biphenyl)-3,4-diol, 2,2',5,5'-tetrachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and hydroxylation. Safety measures are crucial due to the toxic nature of the reagents and the compound itself.
化学反应分析
Types of Reactions
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of dichlorobiphenyls or monochlorobiphenyls.
Substitution: Formation of alkylated or arylated biphenyls.
科学研究应用
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination and hydroxylation on biphenyl derivatives.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.
Industry: Used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, particularly those involved in the endocrine system. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.
相似化合物的比较
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar structure but lacks hydroxyl groups.
2,3’,4’,5-Tetrachlorobiphenyl: Different chlorination pattern.
2,2’,5,5’-Tetrachloro-4,4’-bis(methylsulfonyl)biphenyl: Contains additional methylsulfonyl groups.
Uniqueness
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its persistence in the environment make it a compound of significant interest in both scientific research and industrial applications.
属性
CAS 编号 |
86694-95-3 |
|---|---|
分子式 |
C12H6Cl4O2 |
分子量 |
324.0 g/mol |
IUPAC 名称 |
3,6-dichloro-4-(2,5-dichlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,17-18H |
InChI 键 |
ATRHCFTUBJJBBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


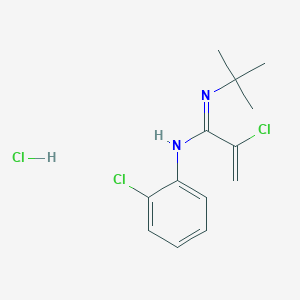
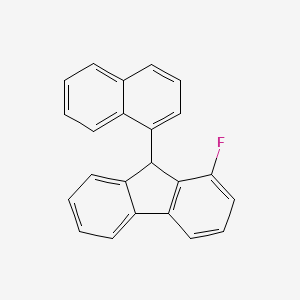
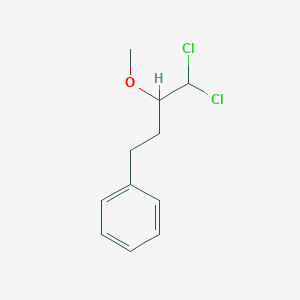
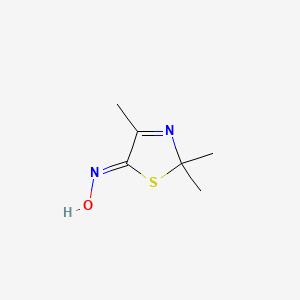
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
